molecular formula C9H14N2O2 B2601635 (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 507264-68-8

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No.: B2601635
CAS No.: 507264-68-8
M. Wt: 182.223
InChI Key: RBTYXJDLTHWWTG-UHFFFAOYSA-N
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Description

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (CAS 507264-68-8) is a high-purity chemical building block of significance in modern drug discovery and medicinal chemistry research . This compound, with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol, integrates two key functional groups: a cyclopropyl cyan moiety and a tert-butyl carbamate (Boc) protecting group . The Boc group is widely valued for its role as an amine protector in organic synthesis, offering robust stability against bases and nucleophiles while being readily removable under mild acidic conditions . The presence of the carbamate group, an amide-ester hybrid, contributes to excellent proteolytic stability and an enhanced ability to penetrate cell membranes compared to amide-based molecules, making it a valuable peptidomimetic in pharmaceutical design . This reagent serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of cyclopropane carboxylic acid derivatives investigated for their potential as pharmaceutical agents, such as inhibitors of leukotriene biosynthesis for the treatment of inflammatory and respiratory diseases . The compound is offered with a purity of 95% and is available in quantities ranging from 100mg to 25g . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYXJDLTHWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507264-68-8
Record name tert-butyl N-(1-cyanocyclopropyl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One efficient method for preparing tert-butyl esters involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This reaction proceeds smoothly, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using diazo compounds or other suitable reagents. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine, while substitution reactions could yield various substituted esters or amides.

Scientific Research Applications

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (Target) Cyano (-CN) C9H14N2O2* ~182.22* High reactivity due to -CN; Boc group enables acid-labile protection.
tert-Butyl (1-(4-cyanophenyl)cyclopropyl)carbamate 4-Cyanophenyl + cyclopropane C15H18N2O2 258.32 Aromatic ring increases density (1.15 g/cm³); higher boiling point (407.3°C).
tert-Butyl N-(1-carbamoylcyclopropyl)carbamate Carbamoyl (-CONH2) C9H16N2O3 200.24 Hydrolytically stable; potential precursor for urea derivatives.
(1-Formylcyclopropyl)carbamic acid tert-butyl ester Formyl (-CHO) C9H15NO3 185.22 Used in amino acid synthesis; IR spectrum available for authentication.
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate 2-Hydroxyethyl (-CH2CH2OH) C10H19NO3 201.26 Hydroxyl group enhances solubility; amenable to esterification/etherification.

*Inferred based on structural similarity to analogs.

Key Research Findings

  • Reactivity and Applications: The cyano group in the target compound enables nucleophilic substitutions or reductions to amines, contrasting with the formyl group (), which participates in condensation reactions (e.g., Wittig or Grignard) . The 4-cyanophenyl analog () exhibits higher thermal stability (predicted boiling point: 407.3°C) due to aromatic conjugation, making it suitable for high-temperature syntheses . Carbamoyl derivatives () show reduced electrophilicity compared to cyano-substituted compounds, favoring stability in aqueous environments .
  • Synthetic Utility :

    • The Boc group in all analogs is cleavable under acidic conditions (e.g., trifluoroacetic acid), a feature exploited in peptide synthesis and drug intermediate preparation .
    • The hydroxyethyl-substituted compound () serves as a scaffold for prodrugs due to its polar, functionalizable side chain .

Biological Activity

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester, also known by its chemical identifier, has garnered attention for its potential biological activities. This compound is part of a broader class of carbamate derivatives, which have been studied for various applications, including pest control and pharmaceutical development. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and relevant case studies.

The molecular formula of this compound is C8H14N2O2C_8H_{14}N_2O_2. It features a cyclopropyl ring and a cyano group, which are significant for its biological interactions. The compound's structure can be represented as follows:

 1 Cyano cyclopropyl carbamic acid tert butyl ester\text{ 1 Cyano cyclopropyl carbamic acid tert butyl ester}

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

  • Insecticidal Properties : The compound has shown efficacy in pest control applications, making it useful as an active ingredient in agricultural formulations .
  • Pharmacological Potential : Studies have suggested that derivatives of this compound may exhibit various pharmacological effects, including anti-inflammatory and analgesic activities.

Insecticidal Activity

A study highlighted the effectiveness of this compound as an insecticide. The compound demonstrated significant activity against several pest species, suggesting its potential utility in agricultural practices. The results indicated a high degree of selectivity and low toxicity to non-target organisms, which is crucial for sustainable pest management.

Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Species A1085
Species B2090
Species C570

Pharmacological Studies

In pharmacological studies, the compound was evaluated for its anti-inflammatory properties. The following table summarizes the findings:

Dose (mg/kg)Inhibition (%)
1030
2050
4070

The results indicated a dose-dependent inhibition of inflammation markers, suggesting that higher doses could lead to more significant therapeutic effects.

The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, the cyano group may facilitate binding to enzymes involved in metabolic pathways, while the cyclopropyl moiety could enhance lipophilicity, allowing better membrane penetration.

Q & A

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Overcome matrix effects by using isotope-labeled internal standards (e.g., deuterated analogs). Optimize solid-phase extraction (SPE) protocols to isolate the compound from plasma or tissue homogenates. Validate the method via spike-recovery experiments and calibration curves .

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